molecular formula C12H13ClN2 B8624384 1-(2-Chlorobenzyl)-4,5-dimethylimidazole CAS No. 352437-37-7

1-(2-Chlorobenzyl)-4,5-dimethylimidazole

Cat. No.: B8624384
CAS No.: 352437-37-7
M. Wt: 220.70 g/mol
InChI Key: DNVZPONGAIZRQW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2’-Chlorobenzyl)-4,5-dimethylimidazole is an organic compound that belongs to the imidazole family Imidazoles are heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of a five-membered ring This particular compound is characterized by the presence of a 2’-chlorobenzyl group attached to the nitrogen atom at position 1 and two methyl groups at positions 4 and 5 of the imidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2’-Chlorobenzyl)-4,5-dimethylimidazole typically involves the alkylation of 4,5-dimethylimidazole with 2-chlorobenzyl chloride. The reaction is carried out in the presence of a base, such as potassium carbonate, in an aprotic solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as recrystallization or column chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-(2’-Chlorobenzyl)-4,5-dimethylimidazole undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

    Oxidation Reactions: The imidazole ring can be oxidized under specific conditions to form imidazole N-oxides.

    Reduction Reactions: The compound can be reduced to form different derivatives, depending on the reducing agents used.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate can be used in the presence of a polar aprotic solvent.

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products Formed:

    Substitution Products: Depending on the nucleophile, products such as azido, thiocyanato, or other substituted imidazoles are formed.

    Oxidation Products: Imidazole N-oxides are the primary products.

    Reduction Products: Reduced derivatives of the imidazole ring are obtained.

Scientific Research Applications

1-(2’-Chlorobenzyl)-4,5-dimethylimidazole has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: It is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infections and certain cancers.

    Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-(2’-Chlorobenzyl)-4,5-dimethylimidazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific application and the biological system being studied. For example, in antimicrobial applications, the compound may disrupt cell membrane integrity or inhibit essential enzymes, leading to cell death.

Comparison with Similar Compounds

1-(2’-Chlorobenzyl)-4,5-dimethylimidazole can be compared with other similar compounds, such as:

    Benzylimidazoles: These compounds have a benzyl group attached to the imidazole ring and exhibit similar chemical properties.

    Chlorobenzyl Derivatives: Compounds with a chlorobenzyl group attached to different heterocycles or aromatic rings.

    Dimethylimidazoles: Imidazoles with methyl groups at various positions on the ring.

Uniqueness: The presence of both the 2’-chlorobenzyl group and the 4,5-dimethyl groups in 1-(2’-Chlorobenzyl)-4,5-dimethylimidazole imparts unique chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

CAS No.

352437-37-7

Molecular Formula

C12H13ClN2

Molecular Weight

220.70 g/mol

IUPAC Name

1-[(2-chlorophenyl)methyl]-4,5-dimethylimidazole

InChI

InChI=1S/C12H13ClN2/c1-9-10(2)15(8-14-9)7-11-5-3-4-6-12(11)13/h3-6,8H,7H2,1-2H3

InChI Key

DNVZPONGAIZRQW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N(C=N1)CC2=CC=CC=C2Cl)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 4.89 g (0.027 mol) of 4,5-dimethylimidazole hydrobromide and 5.7 g (0.028 mol) of 2-chlorobenzyl bromide in 20 ml of DMF is added 6 ml of 50% potassium hydroxide aqueous solution dropwise. The reaction mixture is stirred at room temperature under nitrogen overnight. The reaction mixture is then poured into ether (100 ml)/water (50 ml). The ether layer is separated, washed with water (10 ml×2), dried over anhydrous sodium sulfate and evaporated in vacuo. The raw material is subjected to chromatography on silica gel using dichloromethane-methanol (10:1) as eluant to give 2.67 g (0.012 mol, 44%) of 1-(2-chlorobenzyl)-4,5-dimethylimidazole as a pale yellow oil. LC-MS (M++1): 221.2; 1H-NMR (δ, CDCl3): 2.00 (3H, s), 2.20 (3H, s), 5.07 (2H, s), 6.59 (1H, dd, J=9.2, 2), 7.17 (1H, td, J=8, 1.2), 7.23 (1H, td, J=8, 1.6), 7.38 (2H, dd, J=7.2, 1.6).
Name
4,5-dimethylimidazole hydrobromide
Quantity
4.89 g
Type
reactant
Reaction Step One
Quantity
5.7 g
Type
reactant
Reaction Step One
Quantity
6 mL
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
100 mL
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Two

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